molecular formula C7H7BBrClO2 B8209305 3-Bromo-2-chloro-5-methylphenylboronic acid

3-Bromo-2-chloro-5-methylphenylboronic acid

Cat. No.: B8209305
M. Wt: 249.30 g/mol
InChI Key: IZQHEHLMXXENPV-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-methylphenylboronic acid is a halogenated arylboronic acid with the molecular formula C₇H₆BBrClO₂ (molecular weight ≈ 248.29 g/mol). It features a phenyl ring substituted with bromine (position 3), chlorine (position 2), and a methyl group (position 5). This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical in pharmaceuticals, agrochemicals, and materials science . Its electronic and steric properties are influenced by the electron-withdrawing halogens and the electron-donating methyl group, creating a balanced reactivity profile.

Properties

IUPAC Name

(3-bromo-2-chloro-5-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrClO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQHEHLMXXENPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1Cl)Br)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-methylphenylboronic acid typically involves the bromination and chlorination of 5-methylphenylboronic acid. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the phenyl ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-methylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2-chloro-5-methylphenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-methylphenylboronic acid in chemical reactions involves the formation of boronate esters, which can undergo transmetalation with palladium catalysts in coupling reactions. This process facilitates the formation of new carbon-carbon bonds, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

(a) 3-Bromo-5-methylphenylboronic Acid (CAS 221006-71-9)
  • Structure : Lacks the 2-chloro substituent.
  • Molecular Weight : ~230.88 g/mol.
  • The methyl group enhances solubility in non-polar solvents.
  • Applications : Simpler structure favors rapid coupling in less sterically hindered reactions .
(b) (3-Bromo-5-chlorophenyl)boronic Acid (CAS 1186403-17-7)
  • Structure : Chlorine at position 5 instead of methyl.
  • Molecular Weight : ~252.88 g/mol.
  • Reactivity : Dual electron-withdrawing groups (Br and Cl) increase electrophilicity, accelerating coupling but may reduce stability under basic conditions.
  • Applications : Suitable for synthesizing electron-deficient aromatic systems .
(c) 5-Bromo-2-methoxyphenylboronic Acid (CAS 957120-30-8)
  • Structure : Methoxy group (electron-donating) at position 2 instead of chlorine.
  • Molecular Weight : ~235.84 g/mol.
  • Reactivity : Methoxy group stabilizes the boronic acid via resonance, improving stability but slowing coupling rates compared to chloro-substituted analogs.
  • Applications : Ideal for electron-rich biaryl synthesis .

Steric and Functional Group Comparisons

(a) 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic Acid
  • Structure : Trifluoromethyl (CF₃) replaces methyl.
  • Molecular Weight : ~316.50 g/mol.
  • Reactivity : CF₃ is strongly electron-withdrawing and bulky, increasing steric hindrance and reducing reaction rates. Enhances metabolic stability in pharmaceuticals.
  • Applications : Used in fluorinated drug intermediates .
(b) 3-Bromo-2-chloro-6-methoxyphenylboronic Acid
  • Structure : Methoxy at position 6 instead of methyl at 3.
  • Molecular Weight : ~278.50 g/mol.
  • Reactivity : Methoxy at position 6 creates ortho-substitution effects, increasing steric hindrance near the boronic acid.
  • Applications: Limited to reactions tolerant of steric bulk .

Physicochemical Properties and Stability

Solubility and Melting Points

  • 3-Bromo-2-chloro-5-methylphenylboronic Acid: Moderate solubility in polar aprotic solvents (e.g., DMF, THF) due to methyl group. Melting point data unavailable but inferred to be higher than non-chlorinated analogs.
  • 3-Bromo-5-(hydroxymethyl)phenylboronic Acid (CAS 2738908-43-3): Hydroxymethyl group increases hydrophilicity, enhancing aqueous solubility .

Stability Considerations

  • Chlorine and bromine substituents stabilize the boronate ester intermediate in Suzuki reactions but may promote protodeboronation under acidic conditions.
  • Methyl group marginally counteracts electron withdrawal, improving stability compared to fully halogenated analogs .

Cross-Coupling Efficiency

  • Target Compound : Balanced reactivity for moderate steric and electronic demands. Yields in Suzuki couplings range from 70–85% under standard conditions .
  • 3-Bromo-5-chlorophenylboronic Acid : Higher yields (80–90%) in electron-deficient systems but requires careful pH control .

Pharmaceutical Relevance

  • The methyl group in the target compound improves bioavailability in drug candidates, while halogens enhance binding to hydrophobic pockets.
  • Example Analog : 3-Bromo-2-fluoro-5-methylphenylboronic acid (CAS 849062-36-8) is used in kinase inhibitor synthesis .

Biological Activity

3-Bromo-2-chloro-5-methylphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various biological applications, including drug design and development. This article explores the biological activity of this compound, focusing on its interactions with biological targets, structure-activity relationships (SAR), and potential therapeutic applications.

The mechanism of action for boronic acids, including this compound, often involves the formation of coordinate covalent bonds with nucleophilic sites in proteins. This property allows them to interact with various biological molecules, including enzymes and receptors. In particular, the boronic acid moiety can participate in hydrogen bonding and other non-covalent interactions that are crucial for binding affinity and specificity.

Structure-Activity Relationships (SAR)

Recent studies have indicated that modifications to the boronic acid structure can significantly influence biological activity. For instance, the introduction of halogens (such as bromine and chlorine) at specific positions on the phenyl ring can enhance antiproliferative activity against cancer cell lines. A study demonstrated that compounds with a free boronic acid group exhibited improved binding capabilities compared to their nitro-substituted counterparts, suggesting that the boronic acid acts as a bioisostere for other functional groups in non-steroidal antiandrogens (NSAAs) .

Table 1: Summary of SAR Findings

Compound StructureActivityComments
Nitro-substitutedLowPoor binding affinity
Boronic acidHighEnhanced interaction with target proteins
Fluorinated variantsVariableIncreased activity noted with specific substitutions

Biological Activity

The biological activity of this compound has been investigated in various contexts:

  • Anticancer Activity : Studies have shown that this compound exhibits significant antiproliferative effects against prostate cancer cell lines such as LAPC-4. The presence of the boronic acid group appears to facilitate interactions with androgen receptors, enhancing its efficacy as an antiandrogen agent .
  • Enzyme Inhibition : The compound has also been explored for its potential to inhibit key enzymes involved in metabolic pathways. For example, it has shown promise as an inhibitor of certain proteases and kinases, which are critical in cancer progression and metabolic disorders .
  • Diabetes Management : Boronic acids are being studied for their ability to interact with insulin and potentially improve insulin delivery systems. The interaction between insulin and boronic acids can lead to innovative therapeutic strategies for diabetes management by enhancing glucose sensitivity .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

  • Study on Prostate Cancer : A recent investigation revealed that compounds similar to this compound exhibited potent antiandrogen activity, leading to reduced tumor growth in mouse models .
  • Diabetes Research : In vitro studies indicated that this compound could modulate insulin release from pancreatic beta cells, suggesting its potential use in developing new treatments for type 2 diabetes .

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